

3-ethoxypropanoic acid chemical properties and structure

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Compound of Interest

Compound Name: *3-Ethoxypropionic acid*

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An In-Depth Technical Guide to 3-Ethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethoxypropanoic acid (CAS No. 4324-38-3), a bifunctional molecule incorporating both an ether and a carboxylic acid moiety. This document, intended for a scientific audience, delves into the compound's core chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its potential as a versatile building block in organic synthesis and its relevance to drug development professionals. Safety protocols and analytical methodologies are also detailed to ensure safe handling and accurate characterization.

Molecular Structure and Identifiers

3-Ethoxypropanoic acid is a simple yet versatile short-chain carboxylic acid containing an ether linkage at the β -position. This structure imparts unique solubility and reactivity characteristics compared to simple alkanoic acids.

The fundamental structural representation is a five-carbon chain, including the carboxyl carbon, with an ethoxy group attached to the third carbon.

Caption: 2D representation of 3-ethoxypropanoic acid.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	4324-38-3	[1] [2]
Molecular Formula	C ₅ H ₁₀ O ₃	[2]
IUPAC Name	3-ethoxypropanoic acid	[2]
SMILES	CCOCCC(=O)O	[2]
InChI	InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7)	[2]
InChIKey	JRXXEXVXTFEBIY-UHFFFAOYSA-N	[2]
Synonyms	O-Ethylhydrylic acid, β-Ethoxypropionic acid	[1] [3]

Physicochemical and Chemical Properties

The physicochemical properties of 3-ethoxypropanoic acid are dictated by the interplay between the hydrophilic carboxylic acid group and the more lipophilic ether backbone. It is a colorless to pale yellow liquid under standard conditions.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	118.13 g/mol	[2]
Boiling Point	112 °C (at unspecified pressure)	[4]
Density	1.051 g/cm ³	[4]
Flash Point	83.5 °C	[4]
XLogP3-AA (LogP)	-0.1 (Computed)	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
pKa (Estimated)	~4.7	

Expert Insights on pKa: An experimental pKa value for 3-ethoxypropanoic acid is not readily available in the literature. However, we can provide a scientifically grounded estimation. The pKa of the parent propanoic acid is 4.87.[\[5\]](#) The ethoxy group at the β -position exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the ether oxygen. This effect helps to stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent acid. Consequently, the pKa of 3-ethoxypropanoic acid is expected to be slightly lower (i.e., more acidic) than that of propanoic acid, likely in the range of 4.6-4.8. This slight increase in acidity is a key consideration in its use as a reactant or in formulation science.

Synthesis and Purification

3-Ethoxypropanoic acid is most commonly and efficiently prepared via the hydrolysis of its corresponding ester, ethyl 3-ethoxypropionate. This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is often preferred as it is typically faster and less prone to side reactions involving the ether linkage, which can be susceptible to cleavage under harsh acidic conditions.



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Caption: General workflow for the synthesis of 3-ethoxypropanoic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl 3-Ethoxypropionate

This protocol is a representative procedure based on standard organic chemistry principles for ester saponification.[\[6\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-ethoxypropionate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2-1.5 eq). The use of a slight excess of NaOH ensures the complete consumption of the ester.
- **Saponification:** Heat the reaction mixture to reflux (approximately 100-110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester. Typically, the reaction is complete within 2-4 hours.
- **Work-up - Acidification:** Once the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully add a 2 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 1-2. This step protonates the sodium 3-ethoxypropionate salt to form the free carboxylic acid.
 - **Causality:** It is critical to ensure the solution is strongly acidic to fully protonate the carboxylate and maximize the yield of the neutral acid, which is extractable into an organic solvent.

- Extraction: Transfer the acidified aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous phase). The ether and hydrocarbon backbone of the product imparts sufficient organic solubility for efficient extraction.
- Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the desiccant.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-ethoxypropanoic acid. For most applications, this crude product is of sufficient purity. If higher purity is required, the resulting oil can be purified by vacuum distillation.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 3-ethoxypropanoic acid. The key spectral features are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule.

- -COOH (Carboxylic Acid Proton): A broad singlet, typically observed far downfield (>10 ppm). Its chemical shift is highly dependent on concentration and solvent.
- -O-CH₂-CH₂-COOH (Methylene alpha to COOH): A triplet around 2.6 ppm.
- -O-CH₂-CH₂-COOH (Methylene beta to COOH): A triplet around 3.7 ppm.
- CH₃-CH₂-O- (Methylene of ethoxy group): A quartet around 3.5 ppm.
- CH₃-CH₂-O- (Methyl of ethoxy group): A triplet around 1.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone and the presence of the key functional groups.

- $-\text{COOH}$ (Carbonyl Carbon): Expected in the 170-180 ppm region.[7]
- $-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$ (Methylene beta to COOH): Expected around 68-70 ppm.[7]
- $\text{CH}_3-\text{CH}_2-\text{O}-$ (Methylene of ethoxy group): Expected around 65-67 ppm.[7]
- $-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$ (Methylene alpha to COOH): Expected around 35-37 ppm.[7]
- $\text{CH}_3-\text{CH}_2-\text{O}-$ (Methyl of ethoxy group): Expected around 15 ppm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. [2]

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm^{-1} , which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
- C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm^{-1} (typically 2850-2980 cm^{-1}).
- C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1710 cm^{-1} , indicative of the carbonyl in a saturated carboxylic acid.
- C-O Stretch (Ether & Acid): Strong bands in the fingerprint region, typically between 1050-1250 cm^{-1} , corresponding to the C-O stretching of the ether and the carboxylic acid.

Mass Spectrometry (MS)

Under Electron Ionization (EI), 3-ethoxypropanoic acid (MW = 118.13) will fragment in a predictable manner. While the molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 118$ may be observed, it is often weak. Key fragments include:[2]

- $\text{m/z} = 73$: A prominent peak resulting from alpha-cleavage, corresponding to the loss of the ethoxy group ($\bullet\text{OCH}_2\text{CH}_3$) to form the $[\text{HOOC-CH}_2-\text{CH}_2]^+$ fragment.
- $\text{m/z} = 45$: Can correspond to the $[\text{COOH}]^+$ fragment or the $[\text{OCH}_2\text{CH}_3]^+$ fragment.

- m/z = 29: Corresponding to the ethyl fragment $[\text{CH}_2\text{CH}_3]^+$.

Reactivity and Applications in Synthesis

3-Ethoxypropanoic acid is a valuable bifunctional building block. The carboxylic acid and ether groups exhibit distinct reactivities, allowing for selective transformations.

- **Carboxylic Acid Reactions:** The carboxyl group can undergo standard transformations such as esterification (e.g., Fischer esterification), conversion to acid chlorides (using SOCl_2 or $(\text{COCl})_2$), amidation, and reduction to the corresponding alcohol (3-ethoxy-1-propanol) using strong reducing agents like LiAlH_4 .
- **Ether Stability:** The ether linkage is generally stable to most reaction conditions, except for very strong acids (e.g., HBr , HI), which can cause cleavage. This stability allows the ether to be carried through multiple synthetic steps targeting the carboxylic acid.

Applications in Drug Development and Fine Chemicals: While specific, large-scale applications in marketed drugs are not widely documented, 3-ethoxypropanoic acid and its derivatives serve as important intermediates and scaffolds in medicinal chemistry research.

- **Linker/Spacer Moiety:** The ethoxypropanoic acid structure is an ideal hydrophilic, flexible linker. In drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), such linkers are used to connect a targeting element to an active payload. The ether provides flexibility and improved solubility, while the carboxylic acid provides a convenient handle for conjugation to amines or alcohols.
- **Building Block for Heterocycles:** After conversion to more reactive derivatives (like the acid chloride or an ester), it can be used in cyclization reactions to form various oxygen-containing heterocyclic systems.
- **Precursor for Polymers and Materials:** As a derivative of 3-hydroxypropanoic acid (a key platform chemical), it has potential applications in the synthesis of biodegradable polyesters with tailored properties.^[8]

Analytical Methods

Quantitative analysis of 3-ethoxypropanoic acid, especially from complex biological or environmental matrices, typically requires chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column adsorption. Therefore, a derivatization step is highly recommended for robust and reproducible quantification.

Protocol Outline: Analysis by GC-MS after Methylation

- Sample Preparation: Isolate the acid from its matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- Derivatization (Methylation): Convert the carboxylic acid to its more volatile methyl ester. This can be achieved using several reagents:
 - Methanolic HCl: A common and effective method involves heating the dried sample extract in a solution of acetyl chloride in methanol or commercially available methanolic HCl.[\[9\]](#)
 - Diazomethane: Highly effective but requires extreme caution due to its toxicity and explosive nature.
 - Trimethylsilylation (e.g., with BSTFA): An alternative that converts the acid to a TMS ester, which is also highly suitable for GC analysis.
- GC-MS Analysis:
 - Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
 - Injection: Split/splitless injection.
 - Detection: Mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring the characteristic fragments of the methyl ester derivative.
 - Self-Validation: The protocol's validity is confirmed by running a calibration curve with derivatized standards of 3-ethoxypropanoic acid. The inclusion of an internal standard

(e.g., an isotopically labeled analog or a similar carboxylic acid not present in the sample) is crucial for accurate quantification, as it corrects for variations in extraction efficiency and derivatization yield.

Safety and Handling

3-Ethoxypropanoic acid requires careful handling in a laboratory setting.

- GHS Hazard Classification: According to available data, it is classified as causing serious eye damage (H318).[\[2\]](#)
- Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with eyes, skin, and clothing. Keep away from strong oxidizing agents and strong bases (other than for controlled reactions).
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[4\]](#)

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